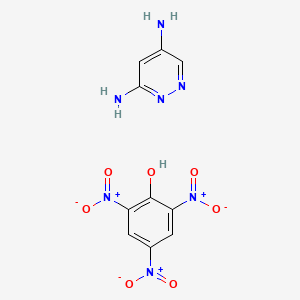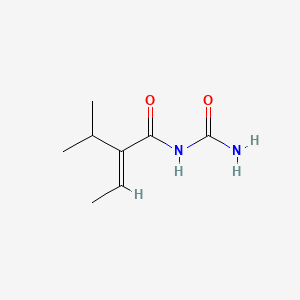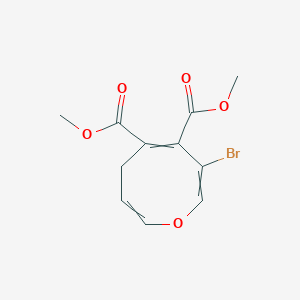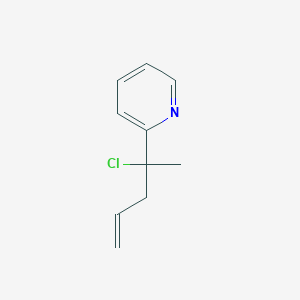
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bromine atoms and two methoxyphenyl groups attached to a propanone backbone. It is often utilized in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- typically involves the bromination of a precursor compound. One common method includes the reaction of 1,3-bis(4-methoxyphenyl)propan-1-one with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective bromination at the desired positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of oxidative stress and modulation of cellular signaling .
Comparación Con Compuestos Similares
Similar compounds to 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- include:
1-Propanone, 2,3-dibromo-1,3-diphenyl-: This compound lacks the methoxy groups, which can affect its reactivity and biological properties.
1-Propanone, 2,3-dibromo-1,3-bis(4-chlorophenyl)-: The presence of chlorine atoms instead of methoxy groups results in different chemical and biological behaviors.
1-Propanone, 2,3-dibromo-1,3-bis(4-fluorophenyl)-: Fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
59258-25-2 |
|---|---|
Fórmula molecular |
C17H16Br2O3 |
Peso molecular |
428.1 g/mol |
Nombre IUPAC |
2,3-dibromo-1,3-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Br2O3/c1-21-13-7-3-11(4-8-13)15(18)16(19)17(20)12-5-9-14(22-2)10-6-12/h3-10,15-16H,1-2H3 |
Clave InChI |
DTAHPGMKUAKDKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)


![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)



![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

